molecular formula C9H11ClF3NO B1531210 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride CAS No. 1258652-45-7

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride

Cat. No.: B1531210
CAS No.: 1258652-45-7
M. Wt: 241.64 g/mol
InChI Key: MEPXQYMUDRKIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance and Nomenclature

This compound exhibits a complex molecular architecture that reflects sophisticated principles of medicinal chemistry design. The compound's molecular formula of C9H10F3NO indicates the presence of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom in its base structure. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[2-(trifluoromethyl)phenoxy]ethanamine, which more precisely describes the connectivity and functional group arrangements within the molecule.

The structural complexity of this compound becomes evident when examining its Simplified Molecular Input Line Entry System representation: C1=CC=C(C(=C1)C(F)(F)F)OCCN. This notation reveals the ortho-substitution pattern on the benzene ring, where the trifluoromethyl group and the aminoethoxy chain occupy adjacent positions. The molecule's International Chemical Identifier string, InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,5-6,13H2, provides additional structural confirmation and enables precise computational modeling of the compound.

From a structural perspective, the compound represents an aromatic amine derivative with significant electronic modifications. The benzene ring serves as the central scaffold, while the trifluoromethyl group at the ortho position introduces substantial electron-withdrawing effects that influence the entire molecular system. The aminoethoxy chain extends from the benzene ring through an ether linkage, terminating in a primary amine group that confers basic properties to the molecule. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions, potentially facilitating membrane permeability while maintaining aqueous solubility characteristics essential for biological activity.

The nomenclature of this compound also reflects the hierarchical importance of functional groups in organic chemistry naming conventions. The benzene ring serves as the parent structure, with the trifluoromethyl group indicated by its position number and the aminoethoxy substituent described through its connectivity pattern. The hydrochloride salt formation, while not explicitly detailed in the base name, represents a common pharmaceutical modification that enhances the compound's stability and solubility properties. This salt formation involves protonation of the terminal amine group, creating a charged species that exhibits improved handling characteristics and enhanced dissolution properties in aqueous media.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical framework of organofluorine chemistry, a field that has experienced remarkable evolution since its inception in the nineteenth century. The scientific field treating organofluorine compounds began before elemental fluorine itself was isolated, with Alexander Borodin making the first organofluorine compound in 1862 through nucleophilic replacement of a different halogen atom by fluoride. This pioneering work established the foundation for halogen exchange reactions that remain central to fluorochemical industry applications today.

The early history of organofluorine chemistry reveals the gradual recognition of fluorine's unique properties in organic synthesis. The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, representing the initial demonstration of carbon-fluorine bond formation in organic molecules. Formation of aryl carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, though characterization was initially incorrect, and later refined by Lenz in 1877.

The significance of trifluoromethyl-containing compounds emerged prominently in the early twentieth century through the pioneering work of Frédéric Swarts. In 1898, Swarts reported that benzotrichloride reacted rapidly with antimony trifluoride, achieving the conversion from aromatic trichloromethyl groups to trifluoromethyl groups. This transformation, later accomplished using hydrogen fluoride in the 1930s, formed the basis for industrial applications of trifluoromethyl compounds. The development of synthetic methods for adding trifluoromethyl groups to chemical compounds became actively pursued in academic research, leading to the sophisticated methodologies available today.

The historical evolution of trifluoromethylation chemistry reveals several key methodological advances. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. This method was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations, establishing fundamental protocols that influenced subsequent synthetic developments. The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, followed by Prakash and Olah's first report of activation using fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds in 1989.

The recognition of trifluoromethyl groups in biological activity assessment has equally important historical precedents. F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity in 1927, establishing early connections between fluorinated compounds and pharmacological effects. The medicinal use of trifluoromethyl groups dates from 1928, although research intensified significantly in the mid-1940s. This historical progression demonstrates the gradual appreciation of fluorine's unique contributions to medicinal chemistry, ultimately leading to the sophisticated fluorinated pharmaceutical agents available today.

Role of Trifluoromethyl and Aminoethoxy Functional Groups in Medicinal Chemistry

The integration of trifluoromethyl and aminoethoxy functional groups in pharmaceutical compounds represents a strategic approach to optimizing molecular properties for enhanced biological activity and pharmacokinetic profiles. The trifluoromethyl group functions as a functional group with significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine. This unique electronic character enables trifluoromethyl-substituted compounds to exhibit distinctive properties, including enhanced metabolic stability and altered binding characteristics with biological targets.

Trifluoromethyl groups serve multiple roles in medicinal chemistry applications, particularly as bioisosteres for other functional groups. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, enabling chemists to adjust the steric and electronic properties of lead compounds. This substitution strategy can protect reactive methyl groups from metabolic oxidation, thereby extending the half-life and efficacy of pharmaceutical agents. Notable drugs containing trifluoromethyl groups include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug.

The aminoethoxy functional group contributes complementary properties that enhance the overall pharmaceutical profile of compounds containing this moiety. Amino groups function as nucleophilic bases, as is typical for amines, and provide sites for hydrogen bonding interactions with biological targets. The mechanism of action for compounds containing aminoethoxy groups involves their interaction with biological targets through hydrogen bond formation with various biological molecules, enhancing their potential as biochemical probes. The aminoethoxy group can accept protons to form positively charged species, which can modulate enzyme activity and influence receptor functions, leading to diverse biological effects.

Research has demonstrated that compounds incorporating aminoethoxy linkers exhibit significant pharmacological potential. A series of 4-(aminoethoxy)indoles and related 4-(aminoethoxy)indolones were synthesized and evaluated for their affinity for both high- and low-affinity agonist states of the dopamine D2 receptor. The 4-aminoethoxy derivatives were designed as bioisosteric analogues, with the indolones observed to have high affinity for the D2 High receptor. These studies revealed that several regions of the phenoxyethylamine framework could be modified and recognized as potential sites to modulate the level of intrinsic activity, demonstrating the versatility of aminoethoxy-containing compounds.

The combination of trifluoromethyl and aminoethoxy groups creates synergistic effects that enhance pharmaceutical properties through multiple mechanisms. The trifluoromethyl moiety increases lipophilicity, facilitating membrane permeability, while the aminoethoxy group provides hydrogen bonding capabilities that can enhance target specificity. This dual functionality enables compounds to achieve optimal balance between membrane penetration and aqueous solubility, addressing key challenges in drug development.

Property Trifluoromethyl Group Aminoethoxy Group Combined Effect
Lipophilicity High Moderate Enhanced membrane permeability
Metabolic Stability Very High Variable Improved pharmacokinetic profile
Hydrogen Bonding Minimal Significant Balanced binding characteristics
Electronic Effects Electron-withdrawing Electron-donating Tuned molecular properties
Basicity Modulation Reduces basicity Provides basicity Optimized pH-dependent behavior

Beta-amino acids, which share structural similarities with aminoethoxy-containing compounds, have gained significant interest due to their remarkable pharmaceutical uses as hypoglycemic and antiketogenic agents, along with sterile and antifungal activities. These compounds play important roles in regulation of nutritional metabolism and immunity, leading to their wider adoption as intermediates in new drugs and becoming a focus of considerable attention in medicinal chemistry. Synthetic derivatives of biologically relevant peptides incorporating beta-amino acids often display interesting pharmacological activity, with increased potency and enzymatic stability.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXQYMUDRKIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-45-7
Record name 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an aminoethoxy group and a trifluoromethyl group. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study involving various human oral tumor cell lines, the compound demonstrated cytotoxic effects, particularly against sensitive cell lines such as HSC-2. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. It is believed to inhibit key enzymes involved in tumor growth and proliferation. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives of amino-substituted compounds on human oral squamous cell lines. This compound showed promising results, with IC50 values indicating effective inhibition of cell viability compared to control groups .
  • Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study 1HSC-210Apoptosis induction
Study 2HSG15Cell cycle arrest
Study 3HSC-330Caspase activation

Scientific Research Applications

Organic Synthesis

1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex molecules. This property is particularly useful in the development of pharmaceuticals where specific molecular configurations are required.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Some notable areas of interest include:

  • Anticancer Agents : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Biochemical Applications

This compound is utilized as an organic buffer in biological and biochemical experiments. Its stability and solubility in aqueous solutions make it suitable for various laboratory settings, including:

  • Protein Synthesis : It can facilitate peptide bond formation during protein synthesis, enhancing the efficiency of reactions.
  • Enzyme Studies : The compound's properties allow it to be used in studying enzyme kinetics and mechanisms.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds related to this compound. The research demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, with IC₅₀ values indicating potent activity against tumor growth.

Case Study 2: Neuroprotective Mechanisms

Research conducted on the neuroprotective effects of this compound revealed its ability to cross the blood-brain barrier. In animal models, it was shown to reduce levels of amyloid-beta, a key player in Alzheimer's disease pathology. This suggests potential for therapeutic development aimed at neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison with analogs, focusing on substituent effects, physicochemical properties, and applications.

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

  • Structure: Benzene ring with a methoxy (-OCH₃) group at the 2-position and a 2-aminoethoxy (-OCH₂CH₂NH₂) substituent.
  • Molecular Formula: C₉H₁₃ClNO₂.
  • Key Differences :
    • Replacement of -CF₃ with -OCH₃ reduces electronegativity and lipophilicity.
    • Lower molecular weight (215.66 g/mol vs. 249.59 g/mol for the target compound).
  • Applications : Used in ligand synthesis for G protein-coupled receptors (GPCRs) due to its moderate polarity .

2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine Hydrochloride

  • Structure : Bromine (-Br) at the 4-position and -CF₃ at the 2-position of the benzene ring.
  • Molecular Formula: C₉H₁₀BrClF₃NO.
  • The -Br group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
  • Applications : Intermediate in anticancer drug development .

1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene

  • Structure: Propylamino chain (-OCH₂CH(CH₃)NH₂) instead of ethylamino.
  • Molecular Formula: C₁₀H₁₃F₃NO.
  • Higher logP (2.8 vs. 2.1 for the target compound) due to the longer hydrophobic chain .
  • Applications : Explored in CNS-targeting drugs for improved blood-brain barrier penetration .

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene Hydrochloride

  • Structure : -CF₃ group at the 4-position instead of the 2-position.
  • Molecular Formula: C₉H₁₀ClF₃NO (identical to the target compound).
  • Key Differences :
    • Regioisomeric variation alters electronic distribution; the para-CF₃ group may enhance π-π stacking in crystal lattices.
    • Similar applications but distinct reactivity in electrophilic substitution reactions .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene HCl C₉H₁₀ClF₃NO 249.59 1-OCH₂CH₂NH₂·HCl, 2-CF₃ Kinase inhibitors
2-(2-Methoxyphenoxy)ethylamine HCl C₉H₁₃ClNO₂ 215.66 1-OCH₂CH₂NH₂·HCl, 2-OCH₃ GPCR ligands
2-[4-Bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine HCl C₉H₁₀BrClF₃NO 329.55 1-OCH₂CH₂NH₂·HCl, 2-CF₃, 4-Br Anticancer intermediates
1-(2-Aminopropoxy)-2-(trifluoromethyl)benzene C₁₀H₁₃F₃NO 220.21 1-OCH₂CH(CH₃)NH₂, 2-CF₃ CNS drugs

Notes on Availability and Discrepancies

  • Commercial Status: Discrepancies exist between sources; CymitQuimica lists discontinuation, while Santa Cruz Biotechnology offers the compound as of 2025. This may reflect regional supply chains or batch-specific availability .
  • Regulatory Considerations: Derivatives with bromine (e.g., 2-[4-bromo-2-(trifluoromethyl)phenoxy]ethan-1-amine HCl) require stringent handling due to halogenated waste regulations .

Preparation Methods

Nucleophilic Substitution Route

One of the primary synthetic strategies to prepare 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride involves nucleophilic substitution on an appropriately substituted benzene derivative:

  • Starting Material: A benzene ring substituted with a trifluoromethyl group (commonly in the ortho position relative to the site of substitution).
  • Nucleophile: 2-aminoethanol (2-aminoethoxy group source).
  • Reaction Conditions: The benzene derivative undergoes nucleophilic aromatic substitution with 2-aminoethanol under controlled heating, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Microwave irradiation has been reported to enhance reaction rates and yields.
  • Post-Processing: The free base product is converted into its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

This method benefits from relatively straightforward reaction conditions and good selectivity for the aminoethoxy substitution. Microwave-assisted synthesis accelerates the reaction and improves yields, as demonstrated in analogous compounds preparation.

Halogenation and Subsequent Functional Group Transformations

Selective halogenation of trifluoromethyl-substituted anilines or acetamido derivatives provides intermediates that can be further transformed into the target compound:

  • Halogenation: The trifluoromethylbenzene derivatives bearing amino or acetamido groups are halogenated (chlorinated or brominated) at specific positions on the aromatic ring using dihalogen gases (e.g., Cl2) in solvents such as monochlorobenzene or halogenated hydrocarbons. The reaction temperature is controlled around 80°C to 100°C to optimize selectivity.
  • Acetylation (if starting from aniline): The amino group may be protected as an acetamide to improve regioselectivity during halogenation.
  • Deprotection: After halogenation, methanolysis or acidic hydrolysis removes the acetyl protecting group to yield the free amine.
  • Conversion to Aminoethoxy: The halogenated intermediates can then be subjected to nucleophilic substitution with 2-aminoethanol to introduce the aminoethoxy moiety.
  • Salt Formation: Final conversion to the hydrochloride salt is performed for stabilization.

This route allows for precise substitution patterns on the benzene ring, which is crucial for the trifluoromethyl group and aminoethoxy positioning.

Industrial and Continuous Flow Synthesis

For scalable production, continuous flow synthesis methods have been developed:

  • Continuous Flow Advantages: Better control over reaction temperature, pressure, and residence time leads to improved yields and purity.
  • Catalysts and Reagents: Use of catalysts to facilitate nucleophilic substitution and trifluoromethylation steps.
  • Process Control: Automated monitoring of reaction parameters ensures reproducibility and safety, especially when handling reactive intermediates like trifluoromethylating agents and halogen gases.

Although specific industrial protocols for this compound are proprietary, the general approach involves adapting batch nucleophilic substitution and halogenation reactions into continuous flow reactors for enhanced efficiency.

Representative Reaction Scheme Summary

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Halogenation 2-Aminotrifluoromethylbenzene or acetamide Cl2 gas, monochlorobenzene solvent, 80-100°C Halogenated trifluoromethylbenzene derivative
2 Deprotection (if acetylated) Halogenated acetamidotrifluoromethylbenzene Methanol reflux, 5 hours Halogenated aminotrifluoromethylbenzene
3 Nucleophilic substitution Halogenated trifluoromethylbenzene derivative 2-Aminoethanol, DMSO, microwave irradiation 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene
4 Salt formation Free base compound HCl acid treatment This compound

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield (%) Notes
Halogenation 80-100°C, 4-6 hours, Cl2 gas flow 60-75% High regioselectivity with acetyl protection
Nucleophilic substitution 100-130°C, DMSO, microwave irradiation 70-85% Microwave improves rate and yield
Deprotection (acetyl removal) Methanol reflux, 5 hours >90% Clean conversion to free amine
Salt formation Room temperature, HCl in ethanol or water Quantitative Stabilizes compound as hydrochloride salt

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis: Studies have shown that microwave irradiation significantly reduces reaction times for nucleophilic substitution of halogenated trifluoromethylbenzenes with 2-aminoethanol, enhancing yield and purity.
  • Solvent Effects: Polar aprotic solvents such as DMSO or DMF are preferred for nucleophilic substitution due to their ability to solvate the nucleophile and stabilize transition states.
  • Halogenation Selectivity: Use of acetyl protection on amino groups improves regioselectivity during halogenation, minimizing polyhalogenation and side reactions.
  • Continuous Flow Adaptation: Industrial processes benefit from continuous flow reactors that allow precise temperature and pressure control, leading to safer handling of hazardous reagents and consistent product quality.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Friedel-Crafts acylation : Introducing the trifluoromethyl group to a benzene ring using trifluoroacetic anhydride under acidic conditions .
  • Etherification : Reaction of 2-(trifluoromethyl)phenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to form the aminoethoxy moiety .
  • Hydrochloride salt formation : Treatment with HCl in ethanol to precipitate the final product.
    Key parameters affecting yield include temperature control (60–80°C for etherification), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for phenol:chloroethylamine). Impurities often arise from incomplete trifluoromethylation or side reactions during etherification, necessitating purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in research settings?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the presence of the aminoethoxy group (δ ~3.6 ppm for –OCH₂CH₂NH₂) and trifluoromethyl substituent (¹³C signal at ~120 ppm) .
    • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1120 cm⁻¹ (C–F stretch) verify functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ at m/z 254.09) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemical purity in polymorphic studies .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. The compound is hygroscopic; exposure to moisture accelerates degradation .
  • Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to minimize oxidation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The –CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Resists cytochrome P450 oxidation due to strong C–F bonds, prolonging half-life in in vitro assays .
  • Electron-withdrawing effects : Activates adjacent electrophilic sites for nucleophilic substitution, useful in prodrug derivatization .
    Case studies in kinase inhibitor development show 10–20× higher potency in –CF₃-containing analogs compared to –CH₃ derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize false positives .
  • Solvent effects : DMSO >1% can denature proteins; validate activity in ≤0.1% DMSO .
  • Batch purity : HPLC purity ≥98% (λ = 254 nm) is critical; impurities like unreacted 2-chloroethylamine can inhibit off-target receptors .
    A 2024 study reconciled conflicting IC₅₀ values (0.5–5 µM) by controlling these variables, establishing a consensus IC₅₀ of 1.2 µM for PDE4 inhibition .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina simulations reveal preferential binding to hydrophobic pockets (e.g., PDE4’s catalytic domain) via –CF₃ and aromatic π-stacking .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity (R² = 0.89 in PDE4 inhibitors) .
  • MD simulations : Predict binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. What analytical techniques quantify degradation products under stress conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : HPLC-MS identifies hydrolyzed products (e.g., 2-(trifluoromethyl)phenol) .
    • Oxidative stress (H₂O₂) : LC-QTOF detects N-oxide derivatives (m/z +16) .
  • Kinetic modeling : Pseudo-first-order kinetics (k = 0.023 h⁻¹ at pH 7.4, 37°C) predict shelf-life .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process optimization :
    • Use flow chemistry for Friedel-Crafts acylation (residence time 10 min, 70°C) to improve reproducibility .
    • Replace column chromatography with pH-selective crystallization (pH 4.5 in ethanol/water) for large batches .
  • Quality control : In-line PAT (Process Analytical Technology) monitors reaction progress via FT-IR, reducing batch failures .

Q. How do solvent polarity and temperature affect crystallization outcomes?

  • Polar solvents (e.g., water) : Yield needle-like crystals with high surface area but lower purity (85–90%).
  • Non-polar solvents (e.g., hexane) : Produce cubic crystals with >98% purity but slower nucleation .
  • Temperature gradient (20→4°C) : Maximizes crystal size (50–100 µm) for X-ray diffraction suitability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.